molecular formula (C9H14O70n B1166714 Propylenglykolalginat CAS No. 9005-37-2

Propylenglykolalginat

Katalognummer B1166714
CAS-Nummer: 9005-37-2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Synthesis Analysis

PGA's synthesis involves the esterification of alginate with propylene glycol, leading to varying degrees of esterification (DE). The esterification level significantly impacts PGA's surface activity and gelling potential. Studies demonstrate that PGA's surface activity increases with higher propylene glycol content, while its gelling potential is well-preserved even at intermediate DE levels. The introduction of sodium chloride and urea can further modify the rheological properties of PGA solutions, suggesting a versatile adaptability in its synthesis for tailored applications (Nilsen-Nygaard et al., 2016).

Molecular Structure Analysis

PGA's molecular structure is characterized by the esterification of alginate's carboxyl groups with propylene glycol, resulting in primary 2-hydroxyprop-1-yl and secondary 1-hydroxyprop-2-yl esters. This modification imparts distinct chemical and physical properties to PGA, such as enhanced solubility and stability under various conditions. The degree and pattern of esterification, alongside the alginate's inherent polysaccharide backbone, define PGA's molecular architecture and its interaction with other molecules (Gray et al., 1990).

Chemical Reactions and Properties

PGA exhibits interesting chemical behaviors under different conditions. It is stable against hydrolysis in acidic environments, but in alkaline conditions, the ester bonds are susceptible to hydrolysis. The hydrolytic degradation of PGA under various conditions highlights the importance of chemical stability for its applications. Furthermore, the reaction of PGA with different agents, such as sodium carbonate-bicarbonate buffer and various ions, demonstrates its reactive versatility and the potential for chemical modifications to tailor its properties (Gray et al., 1990).

Physical Properties Analysis

The physical properties of PGA, such as foam stability, viscosity, and mechanical strength, are significantly influenced by its degree of esterification and molecular weight. These properties are critical for its functionality in food formulations and other applications. PGA's ability to form stable foams, for example, is attributed to its surface-active properties and the viscoelastic nature of the PGA films formed at air-water interfaces. This contributes to its widespread use as a stabilizing agent in food and beverage products (Baeza et al., 2004).

Chemical Properties Analysis

The chemical properties of PGA, such as its interaction with proteins and ions, are pivotal for its role in creating complex structures in food science and technology. For instance, the interaction between PGA and proteins can lead to the formation of stable gels and complexes, which are essential for encapsulating and delivering nutrients and bioactives in food systems. These interactions are influenced by the physicochemical conditions, such as pH and ionic strength, highlighting the importance of understanding PGA's chemical properties for its effective use in various applications (Mohamed & Stainsby, 1984).

Wissenschaftliche Forschungsanwendungen

Biomedizinische Anwendungen

Propylenglykolalginat ist ein natürliches anionisches Polysaccharid, das aus Braunalgen gewonnen wird und sich zu einem weit verbreiteten Biomaterial in der pharmazeutischen Forschung für die Entwicklung von Arzneimittelverabreichungssystemen entwickelt hat {svg_1}. Es kann als Matrix für dreidimensionale Gewebekulturen, als Adjuvans für Antibiotika, bei der Zelltransplantation bei Diabetes oder in Form von Alginat-basierten Arzneimitteln zur Behandlung von neurologischen Erkrankungen sowie zur antibakteriellen und antiviralen Therapie eingesetzt werden {svg_2}.

Tissue Engineering

Aufgrund seiner hervorragenden Eigenschaften in Bezug auf milde Gelbildungsbedingungen und einfache Funktionalisierung, Biokompatibilität, geringe Toxizität, Bioabbaubarkeit, Nicht-Antigenität und Chelatbildungsfähigkeit sowie relativ niedrige Kosten wurden Alginate in der Gewebezüchtung weit verbreitet eingesetzt {svg_3}. Es kann bei der Herstellung von Wundverbänden, Wirkstoffträgern, Gewebezüchtungsgerüsten für Haut-, Knorpel-, Knochen-, Leber- und Herzgewebe verwendet werden {svg_4}.

Arzneimittelverabreichungssysteme

Die Fähigkeit von Alginat, durch ionische Vernetzung mit zweiwertigen Kationen wie Ca 2+ Hydrogele zu bilden, macht es ideal zum Einkapseln von bioaktiven Molekülen {svg_5}. Diese Eigenschaft ermöglicht eine bedarfsgerechte Freisetzung von Medikamenten als Reaktion auf Umweltreize {svg_6}.

Lebensmittelindustrie

This compound weist oberflächenaktive Wirkungen auf, die es zusätzlich als Emulsionsstabilisator fungieren lassen {svg_7}. Es wird in der Lebensmittelindustrie zur Stabilisierung von Fruchtsäften verwendet {svg_8}. Die Verwendung von this compound in einem sehr kleinen Anteil erzeugt eine weiche Textur sowie die Produktion von gefrorenen Kristallen und liefert ein angenehmes Gefühl im Produktionsprozess von Speiseeis {svg_9}.

Landwirtschaft

Alginat wird auch in der Landwirtschaft zur Beschichtung von Samen, Früchten und Stängelspitzen verwendet {svg_10}. Es wurde in den meisten Ländern der Welt aufgrund seiner rheologischen Eigenschaften, seiner geeigneten Verträglichkeit und seiner Bioabbaubarkeit zugelassen {svg_11}.

Pharmazeutische Industrie

This compound wird auch als Bindemittel und Desintegranz in oralen Granulaten und Tabletten verwendet und kann dazu beitragen, die Auflösunggeschwindigkeit zu verbessern {svg_12}. Es ist eines der gebräuchlichsten Einkapselungsmittel und ist ein lineares Polysaccharid, das aus 1 → 4 verknüpften α-L-Guluronsäure (G) und β-D-Mannuronsäure (M) besteht {svg_13}.

Wirkmechanismus

Target of Action

Propylene Glycol Alginate (PGA) is primarily targeted towards the food and pharmaceutical industries where it is used as an emulsifier, stabilizer, and thickener . It is a food additive with E number E405 . Chemically, propylene glycol alginate is an ester of alginic acid, which is derived from kelp .

Mode of Action

PGA functions by interacting with its targets in a unique way. Some of the carboxyl groups in the alginic acid are esterified with propylene glycol, some are neutralized with an appropriate alkali, and some remain free . This gives PGA both hydrophilic and lipophilic properties, enabling it to function as an effective emulsifier, stabilizer, and thickener .

Biochemical Pathways

The biochemical pathways affected by PGA are primarily related to its role as an emulsifier and stabilizer. It exhibits surface active effects, enabling it to function as an emulsion stabilizer, which distinguishes it from sodium alginate . It is also used as a binder and disintegrant in oral granules and tablets and can help enhance the rate of dissolution .

Pharmacokinetics

The pharmacokinetics of PGA have been studied using fluorescence labeling methods . The results indicated that the labeling efficiency of fluorescence-labeled PGA was 0.522% ± 0.0248% and the absolute bioavailability was 8.39% . PGA was found to be stable in Madin-Darby canine kidney (MDCK) cells without obvious cytotoxicity .

Result of Action

The molecular and cellular effects of PGA’s action are primarily related to its role as an emulsifier, stabilizer, and thickener. It helps in maintaining the consistency of food products and enhancing the rate of dissolution in pharmaceutical applications .

Action Environment

It has a weak alkali resistance as it will be gradually hydrolyzed to propylene glycol and alginate ion in the alkaline environment . Therefore, the action, efficacy, and stability of PGA can be influenced by the pH of the environment.

Zukünftige Richtungen

Alginate is a natural biopolymer widely studied for pharmaceutical applications due to its biocompatibility, low toxicity, and mild gelation abilities . Future possibilities of alginates as a tool in drug formulation are being explored . Alginate-based encapsulation systems for targeted drug delivery are being developed .

Eigenschaften

{ "Design of the Synthesis Pathway": "Propyleneglycol alginate can be synthesized by the reaction of propylene oxide with alginic acid in the presence of a catalyst.", "Starting Materials": [ "Propylene oxide", "Alginic acid", "Catalyst" ], "Reaction": [ "Add alginic acid to a reaction vessel", "Add propylene oxide to the reaction vessel", "Add catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and maintain it for a specific time", "Cool the reaction mixture and neutralize it with a suitable base", "Purify the product by filtration, washing, and drying" ] }

CAS-Nummer

9005-37-2

Molekularformel

(C9H14O70n

Synonyme

ALGIN DERIVATIVE; HYDROXYPROPYL ALGINATE; PROPYLENE GLYCOL ALGINATE; Alginicacid,esterwhit1,2-propanediol; alginicacid,esterwith1,2-propanediol; alginicacidpropyleneglycolester; femanumber2941; kelcoloid

Herkunft des Produkts

United States

Q & A

Q1: What are the primary applications of Propyleneglycol Alginate (PGA) in food science?

A1: PGA is primarily used as a thickener, stabilizer, and emulsifier in various food products. It can improve the texture and stability of beverages, sauces, and desserts. For example, PGA can be incorporated into soy protein isolate (SPI) films to modify their physical characteristics. Studies show that adding PGA up to 10% to SPI films increases tensile strength and decreases water vapor permeability and solubility. []

Q2: How does Propyleneglycol Alginate (PGA) influence the properties of biomaterials, and what specific application is highlighted in the provided research?

A2: PGA's ability to form hydrogels makes it valuable in creating biomaterials. Research demonstrates that PGA can be used to control the direction of cell growth. By adjusting the microscopic solid-soft anisotropy of hydrogel fibers made from sodium alginate and PGA, researchers can guide the formation of linear tissues or cell networks. []

Q3: Can you elaborate on the use of Propyleneglycol Alginate (PGA) in conjunction with other biomaterials for tissue regeneration, as illustrated in the research?

A3: Research highlights the application of PGA in combination with enamel matrix derivative (EMD) for periodontal ligament (PDL) regeneration in dental procedures like transplantation and replantation. PGA acts as a carrier for EMD, and studies show that this combination promotes PDL regeneration and prevents tooth ankylosis. []

Q4: What role does Propyleneglycol Alginate (PGA) play in controlled-release drug delivery systems?

A4: PGA acts as an erodible hydrogel-forming material in controlled-release formulations. It helps to control the release rate of drugs like cilostazol, minimizing side effects associated with immediate release and improving patient compliance. []

Q5: Is Propyleneglycol Alginate (PGA) compatible with electrospinning techniques for nanofiber production?

A5: Yes, PGA can be used in electrospinning to produce nanofibers. This technique allows for the creation of ultramicro nano fibers, which have applications in various fields. []

Q6: How does Propyleneglycol Alginate (PGA) function in a tire sealant, and what is its specific role in challenging temperature conditions?

A6: PGA is a key component in some tire sealants, aiding in the rapid coagulation of the sealant at low temperatures. This ensures the sealant's effectiveness even in extreme cold. []

Q7: Can Propyleneglycol Alginate (PGA) be used to improve the shelf life of fruits and vegetables?

A7: Yes, research shows that incorporating PGA into soy protein-based edible coatings can extend the shelf life of minimally processed fruits like jujubes. The coating containing PGA effectively reduces browning, moisture loss, and maintains the overall quality of the jujubes during refrigerated storage. []

Q8: Are there analytical methods available to detect and quantify Propyleneglycol Alginate (PGA) in food products?

A8: Yes, specific and sensitive analytical methods exist to determine PGA presence in food. One method involves a hydrolysis reaction followed by thin-layer chromatography, allowing for the identification and even semi-quantification of PGA in complex matrices like beer. []

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